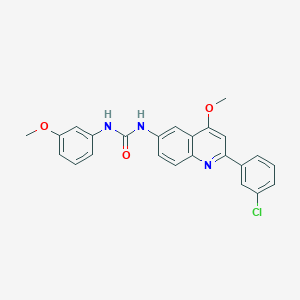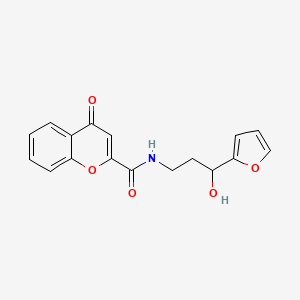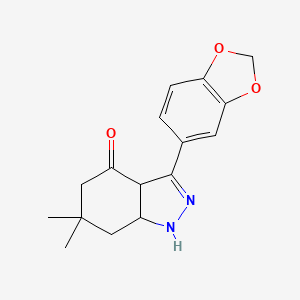
4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-methyl-2,3-dihydro-1H-indene” is a derivative of “2,3-dihydro-1H-indene” or “indan”, which is an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .
Synthesis Analysis
Indan is usually produced by hydrogenation of indene . Other derivatives can be obtained indirectly, e.g., the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .Molecular Structure Analysis
The molecular formula of “4-methyl-2,3-dihydro-1H-indene” is C10H12 . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用
Anti-inflammatory Properties
- Research has shown that certain derivatives of 2,3-dihydro-1H-indene-5-carboxylic acid possess significant anti-inflammatory activities. Specifically, the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their subsequent testing indicated moderate anti-inflammatory activity at certain doses when compared with indomethacin, a standard in anti-inflammatory medication (Tozkoparan et al., 1999). Similar findings were reported for other derivatives, showing potent anti-inflammatory and analgesic properties in both acute and chronic models (Muchowski et al., 1985). Furthermore, other studies highlighted the anti-inflammatory potential of 5‐phenyl‐1‐(3‐pyridyl)‐1H‐1,2,4‐triazole‐3‐carboxylic acid derivatives, showing significant inhibition against carrageenan‐induced rat paw edema (Rabea et al., 2006).
Antihypertensive and Vasodilator Activities
- A series of 4-aryl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate derivatives were synthesized and tested for their binding affinity to Ca2+ channels, as well as their coronary vasodilator and antihypertensive effects. Some compounds in this series demonstrated potent activities, indicating a promising path for cardiovascular agents (Adachi et al., 1988).
Biocatalyst Inhibition by Carboxylic Acids
- The inhibitory effects of carboxylic acids, such as 4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid, on microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae have been extensively studied. The acids, often used as food preservatives, have been shown to damage cell membranes and decrease microbial internal pH, impacting metabolic processes and cell robustness (Jarboe et al., 2013).
Antihyperglycemic Properties
- The synthesis and study of certain derivatives of 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H- pyrazol-3-one revealed potent antihyperglycemic agents. These agents have been shown to correct hyperglycemia primarily by selectively inhibiting renal tubular glucose reabsorption, providing a new class of antihyperglycemic agents (Kees et al., 1996).
Applications in Organic Synthesis
- The molecule's versatility has also been harnessed in organic synthesis. For example, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been extensively studied for its role as a privileged scaffold in the synthesis of a broad range of heterocycles, highlighting the molecule's importance in synthetic organic chemistry (Gomaa & Ali, 2020).
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
4-methyl-2,3-dihydro-1H-indene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-9-4-2-3-8(9)5-6-10(7)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCADQAJJLQJJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2916325.png)
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2916326.png)
![3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2916331.png)
![2-Chloro-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]acetamide](/img/structure/B2916332.png)

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate](/img/structure/B2916340.png)

![3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine](/img/structure/B2916344.png)
![2-(2-chloro-6-fluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2916345.png)
![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)